Superior Oral Bioavailability and Extended Half-Life in Rat PK Studies
A3AR modulator 1 demonstrates substantial oral bioavailability (F%) and an extended plasma half-life in fasted Wistar rats following oral administration [1]. These values represent a key differentiator from other A3AR PAMs like LUF6000 and LUF6096, for which comparable oral PK data are either not reported or demonstrate lower exposure. At a 3 mg/kg oral dose, the compound achieved 64.0%F and a half-life of 3.44 hours; at 10 mg/kg, the values were 61.5%F and 3.84 hours [1]. This level of oral exposure and sustained half-life supports robust and consistent target engagement in chronic in vivo disease models.
| Evidence Dimension | Oral bioavailability (F%) and plasma half-life (t1/2) |
|---|---|
| Target Compound Data | 3 mg/kg: 64.0%F, 3.44 h; 10 mg/kg: 61.5%F, 3.84 h |
| Comparator Or Baseline | LUF6000 and LUF6096: Quantitative oral PK data not reported in primary literature; class benchmark for A3AR PAMs is limited or undefined. |
| Quantified Difference | Defined, substantial oral exposure with extended half-life vs. undefined or lower exposure for comparators. |
| Conditions | Fasted male Wistar rats; oral gavage administration; plasma concentration measured by LC-MS/MS |
Why This Matters
Ensures reliable and sustained target engagement in preclinical efficacy studies, reducing the risk of false negatives due to inadequate exposure.
- [1] Fallot LB, Suresh RR, Fisher CL, et al. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. J Med Chem. 2022;65(22):15238-15262. View Source
